

2-(Trimethylsilyl)ethanethiol CAS number 18143-30-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trimethylsilyl)ethanethiol

Cat. No.: B094172

[Get Quote](#)

An In-depth Technical Guide to 2-(Trimethylsilyl)ethanethiol

Introduction: Unveiling a Versatile Sulfur Reagent

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the demand for versatile and precisely-acting reagents is paramount. **2-(Trimethylsilyl)ethanethiol**, also known by its CAS Number 18143-30-1 and the synonym (2-Mercaptoethyl)trimethylsilane, has emerged as a significant tool for the discerning chemist.^{[1][2]} This bifunctional molecule, featuring a nucleophilic thiol group at one end and a sterically demanding, chemically unique trimethylsilyl group at the other, offers a sophisticated solution for a range of synthetic challenges.

This guide provides an in-depth exploration of **2-(Trimethylsilyl)ethanethiol**, moving beyond a simple cataloging of properties to explain the causality behind its reactivity and applications. We will delve into its synthesis, safe handling, and its pivotal role as a thiol-protecting group, a sulfur source in nucleoside chemistry, and a reagent for intricate molecular construction. The protocols and mechanisms described herein are designed to provide researchers, scientists, and drug development professionals with the authoritative grounding needed to confidently integrate this reagent into their workflows.

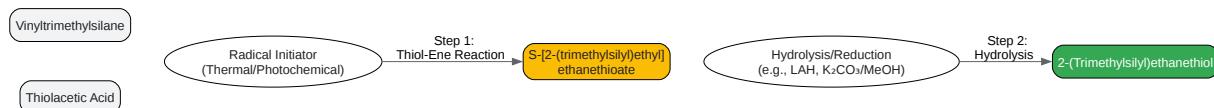
Core Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key characteristics of **2-(Trimethylsilyl)ethanethiol** are

summarized below.

Property	Value	Source(s)
CAS Number	18143-30-1	[1]
Molecular Formula	C ₅ H ₁₄ SSi	[2] [3]
Molecular Weight	134.32 g/mol	[1]
Appearance	Colorless to light yellow liquid	[4]
Density	0.839 g/mL at 25 °C	[1] [4]
Boiling Point	144-146 °C	[4]
Refractive Index	n _{20/D} 1.454	[1] [4]
Flash Point	49 °C (120.2 °F) - closed cup	[1]
pKa	10.80 ± 0.10 (Predicted)	[4]
Solubility	Soluble in methanol, CH ₂ Cl ₂ , THF, and most organic solvents.	[4]
SMILES String	C--INVALID-LINK--(C)CCS	[1]
InChI Key	BCOLNNMGFOWHFNI-UHFFFAOYSA-N	[1]

Synthesis and Purification: A Practical Laboratory Protocol


While commercially available, the cost of **2-(Trimethylsilyl)ethanethiol** can necessitate laboratory-scale synthesis for extensive use.[\[4\]](#) The most established route involves a two-step process beginning with the radical-initiated addition of thiolacetic acid to vinyltrimethylsilane.[\[4\]](#) [\[5\]](#)

Step 1: Radical Addition of Thiolacetic Acid to Vinyltrimethylsilane

This thiol-ene reaction proceeds via a radical mechanism to yield the key intermediate, S-[2-(trimethylsilyl)ethyl] ethanethioate. It is crucial to note that this reaction typically produces a mixture of regioisomers, with the desired 2-substituted product being major (often in a 9:1 ratio) over the 1-substituted isomer.[4][5] Careful fractional distillation of the thiolacetate intermediate is recommended to ensure the purity of the final product.[4]

Step 2: Hydrolysis to 2-(Trimethylsilyl)ethanethiol

The purified thiolacetate is then converted to the target thiol. This is effectively achieved through hydrolysis or reduction. While methods like saponification with KOH can be used, conversion with reagents such as lithium aluminum hydride (LAH) or methanolic potassium carbonate is generally more efficient.[4]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(Trimethylsilyl)ethanethiol**.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

- Vinyltrimethylsilane
- Thiolacetic acid
- Azobisisobutyronitrile (AIBN) or other radical initiator
- Anhydrous diethyl ether
- Lithium aluminum hydride (LAH)

- Anhydrous sodium sulfate
- Hydrochloric acid (1 M)

Procedure:

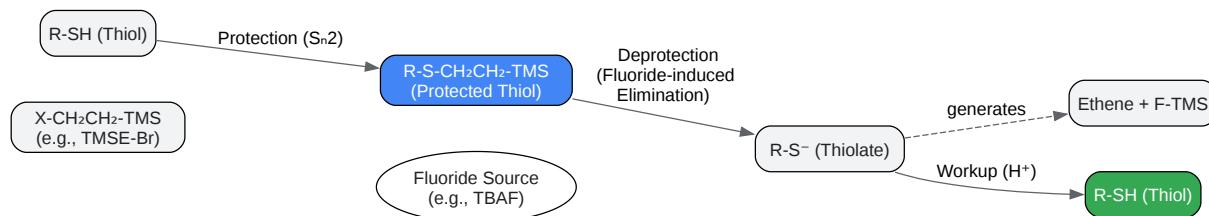
- **Thiol-Ene Addition:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine vinyltrimethylsilane (1.0 eq) and a slight excess of thiolacetic acid (1.1 eq). Add a catalytic amount of AIBN (approx. 1-2 mol%).
- Heat the mixture at 60-70 °C for several hours, monitoring the reaction progress by TLC or GC.
- Upon completion, allow the mixture to cool to room temperature. Remove any excess volatile reactants under reduced pressure.
- Purify the resulting crude S-[2-(trimethylsilyl)ethyl] ethanethioate by vacuum distillation to separate it from the 1-substituted regioisomer.
- **Reduction to Thiol:** Prepare a suspension of LAH (1.5 eq) in anhydrous diethyl ether in a separate flask, cooled in an ice bath.
- Slowly add a solution of the purified thiolacetate in anhydrous diethyl ether to the LAH suspension with vigorous stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
- Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-(Trimethylsilyl)ethanethiol**.
- Purify the final product by fractional distillation under vacuum.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. **2-(Trimethylsilyl)ethanethiol** is a hazardous chemical that requires careful handling.[3]

- GHS Hazard Classification: The compound is classified as a Flammable liquid (Category 3), Skin irritant (Category 2), Serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][3][6]
- Hazard Statements (H-Codes): H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
- Precautionary Statements (P-Codes): Key precautions include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, typically between 2-8°C, away from ignition sources.[1][4]
- Odor: Like most thiols, this compound has a strong, unpleasant stench.[7] All handling should be performed in a fume hood to contain the odor.

Core Applications in Research and Development


The unique structure of **2-(Trimethylsilyl)ethanethiol** underpins its utility in several key areas of chemical synthesis.

The 2-(Trimethylsilyl)ethyl (TMSE) Group: A Robust Thiol Protecting Group

The protection of thiols is a common requirement in multi-step synthesis to prevent unwanted side reactions of the highly nucleophilic thiol group.[8] The 2-(trimethylsilyl)ethyl moiety serves as an excellent protecting group for thiols, forming a stable thioether.

Causality of its Effectiveness: The stability of the S-TMSE group is a key advantage. It is resistant to a variety of conditions, including trifluoroacetic acid, which is often used to cleave other protecting groups like acetals.^[9] Its true value, however, lies in the specific and mild conditions required for its removal.

Deprotection Mechanism: The deprotection is not a simple cleavage. It is a fluoride-induced elimination reaction, mechanistically related to the Peterson olefination. A fluoride source (e.g., tetrabutylammonium fluoride - TBAF) attacks the silicon atom, generating a transient pentacoordinate silicate. This triggers an anti-elimination of the sulfur anion, releasing the free thiol, ethene, and a stable fluorotrimethylsilane byproduct. This specific trigger ensures high chemoselectivity, as the protecting group remains intact in the presence of many other reagents but is cleanly removed by fluoride ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(トリメチルシリル)エタンチオール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]

- 3. 2-(Trimethylsilyl)ethanethiol | C5H14SSi | CID 205521 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 18143-30-1 | CAS DataBase [m.chemicalbook.com]
- 5. 2-(Trimethylsilyl)ethanethiol | 18143-30-1 | Benchchem [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [2-(Trimethylsilyl)ethanethiol CAS number 18143-30-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094172#2-trimethylsilyl-ethanethiol-cas-number-18143-30-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com